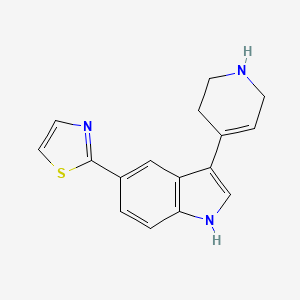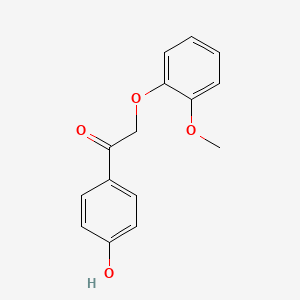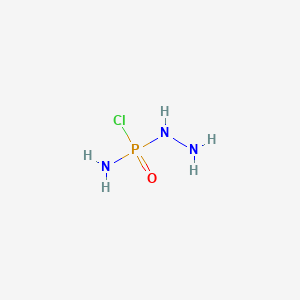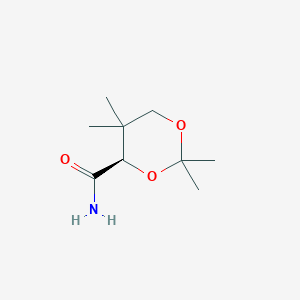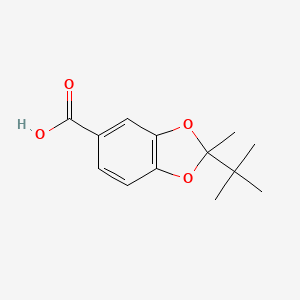
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The tert-butyl and methyl groups attached to the dioxole ring provide steric hindrance, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base such as sodium hydride.
Carboxylation: The final step involves the carboxylation of the benzodioxole ring, which can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
科学研究应用
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The benzodioxole ring can participate in π-π interactions and hydrogen bonding, further modulating its activity.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-1,3-benzodioxole-5-carboxylic acid
- 2-Methyl-1,3-benzodioxole-5-carboxylic acid
- 2-tert-Butyl-2H-1,3-benzodioxole-5-carboxylic acid
Uniqueness
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which provide a distinct steric and electronic environment. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
168031-71-8 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
2-tert-butyl-2-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-12(2,3)13(4)16-9-6-5-8(11(14)15)7-10(9)17-13/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
PFFQFZCBXZQSTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C=C2)C(=O)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
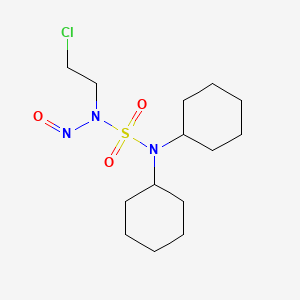
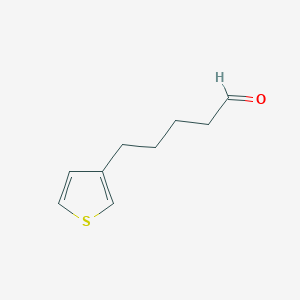
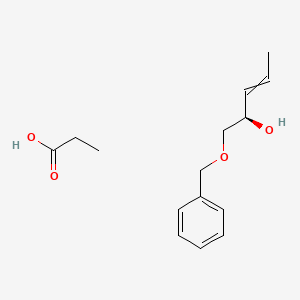
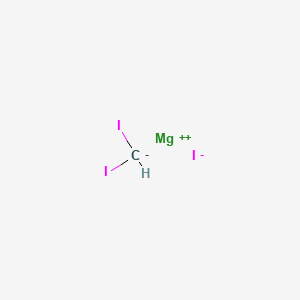
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
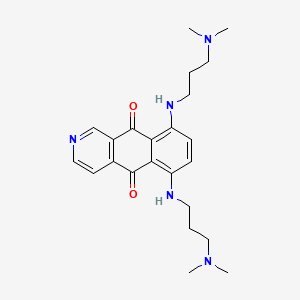
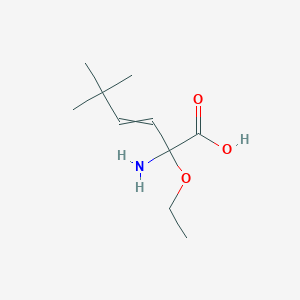
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
